

# (2R)-2-(4-Chlorophenyl)-4-methylmorpholine

## CAS number and chemical identifiers

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### Compound of Interest

Compound Name: (2R)-2-(4-Chlorophenyl)-4-methylmorpholine

CAS No.: 920802-36-4

Cat. No.: B12618173

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## An In-Depth Technical Guide to (2R)-2-(4-Chlorophenyl)-4-methylmorpholine

For Researchers, Scientists, and Drug Development Professionals

### Introduction: Navigating Chirality in Morpholine Scaffolds

**(2R)-2-(4-Chlorophenyl)-4-methylmorpholine** represents a specific stereoisomer of the 2-aryl-4-alkylmorpholine chemical class. The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility and metabolic stability.<sup>[1]</sup> The introduction of a chiral center, as seen in the topic compound, adds a layer of complexity and specificity that is crucial in modern drug design, as different enantiomers of a chiral drug can exhibit significantly different biological activities and safety profiles.

While a dedicated CAS number for the (2R) enantiomer is not readily available in public databases, this is not uncommon for specific stereoisomers that may be synthesized for research purposes. The compound is defined by its stereochemistry, which dictates its three-dimensional arrangement and, consequently, its interaction with biological targets. This guide will provide a comprehensive overview of its chemical identity, a plausible enantioselective synthesis, and its potential applications in drug discovery, drawing upon established methodologies for chiral morpholine synthesis.

## Chemical Identity and Physicochemical Properties

While specific data for the (2R) enantiomer is not available, we can characterize the parent compound, 2-(4-Chlorophenyl)-4-methylmorpholine. The "(2R)" designation specifies the absolute configuration at the chiral carbon atom at position 2 of the morpholine ring.

Identifier	Value	Source
IUPAC Name	(2R)-2-(4-chlorophenyl)-4-methylmorpholine	-
Molecular Formula	C <sub>11</sub> H <sub>14</sub> ClNO	[2]
Molecular Weight	211.69 g/mol	[2]
Canonical SMILES	<chem>CN1CCOC(C1)c2ccc(Cl)cc2</chem>	[2]
InChI	InChI=1S/C <sub>11</sub> H <sub>14</sub> ClNO/c1-13-5-4-14-11(8-13)9-2-6-10(12)7-3-9/h2-3,6-7,11H,4-5,8H2,1H3/t11-/m0/s1	-
InChIKey	LKRMGIFWZXHLGL-VIFPVTCFSA-N	-

Note: The SMILES and InChI provided are for the general structure; the specific stereochemistry is denoted by the "(2R)" prefix in the name and the "/t11-/m0/s1" layer in the InChI for the (R)-enantiomer.

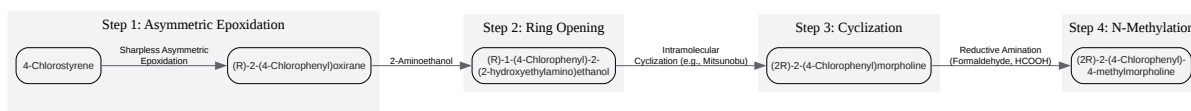
The physicochemical properties of morpholine derivatives are key to their utility in drug development. The morpholine moiety generally confers improved water solubility and metabolic

stability.[1] The 4-chlorophenyl group introduces lipophilicity and a halogen atom that can participate in halogen bonding, a significant non-covalent interaction that can enhance binding affinity to protein targets.[1]

## Enantioselective Synthesis: A Strategic Approach

The synthesis of enantiomerically pure morpholines is a critical challenge in medicinal chemistry. Several strategies have been developed for the asymmetric synthesis of chiral morpholines, often involving the use of chiral catalysts or starting from a chiral pool. Below is a detailed, plausible experimental protocol for the synthesis of **(2R)-2-(4-Chlorophenyl)-4-methylmorpholine**, based on established methodologies for the synthesis of 2-aryl morpholines.[3][4]

The overall synthetic strategy involves the creation of a chiral epoxide, followed by ring-opening with an appropriate amine and subsequent cyclization and N-alkylation.



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Caption: Proposed synthetic workflow for **(2R)-2-(4-Chlorophenyl)-4-methylmorpholine**.

## Step-by-Step Experimental Protocol

### Step 1: Asymmetric Epoxidation of 4-Chlorostyrene

- Rationale: The Sharpless asymmetric epoxidation is a reliable method for generating chiral epoxides from prochiral allylic alcohols. To apply this to 4-chlorostyrene, it would first be converted to the corresponding allylic alcohol. A more direct approach for non-allylic olefins is the Jacobsen-Katsuki epoxidation.

- Protocol (Jacobsen-Katsuki Epoxidation):
  - To a stirred solution of 4-chlorostyrene (1 equivalent) in a suitable solvent such as dichloromethane at 0 °C, add a catalytic amount of a chiral manganese(III)-salen complex (e.g., (R,R)-Jacobsen's catalyst).
  - Add a stoichiometric oxidant, such as m-chloroperoxybenzoic acid (m-CPBA) or sodium hypochlorite (bleach) with a phase-transfer catalyst, portion-wise to the reaction mixture.
  - Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
  - Upon completion, quench the reaction and purify the crude product by column chromatography to yield (R)-2-(4-chlorophenyl)oxirane.

#### Step 2: Ring-Opening of the Chiral Epoxide

- Rationale: The epoxide is opened by a nucleophilic attack of an amine. Using 2-aminoethanol provides the necessary hydroxyl group for the subsequent cyclization.
- Protocol:
  - Dissolve (R)-2-(4-chlorophenyl)oxirane (1 equivalent) in a polar solvent like isopropanol or water.
  - Add an excess of 2-aminoethanol (e.g., 3-5 equivalents) to the solution.
  - Heat the reaction mixture to reflux and monitor by TLC.
  - After the reaction is complete, cool the mixture and remove the excess 2-aminoethanol and solvent under reduced pressure. The resulting crude (R)-1-(4-chlorophenyl)-2-(2-hydroxyethylamino)ethanol can be used in the next step without further purification.

#### Step 3: Intramolecular Cyclization to Form the Morpholine Ring

- Rationale: The amino alcohol intermediate is cyclized to form the morpholine ring. The Mitsunobu reaction is a common and effective method for this transformation.

- Protocol (Mitsunobu Reaction):
  - Dissolve the crude (R)-1-(4-chlorophenyl)-2-(2-hydroxyethylamino)ethanol (1 equivalent) and triphenylphosphine (1.5 equivalents) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
  - Add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) in THF dropwise to the reaction mixture.
  - Allow the reaction to warm to room temperature and stir overnight.
  - Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
  - Purify the crude product by column chromatography to obtain (2R)-2-(4-chlorophenyl)morpholine.

#### Step 4: N-Methylation

- Rationale: The final step is the methylation of the secondary amine of the morpholine ring. The Eschweiler-Clarke reaction is a classic and efficient method for this transformation.
- Protocol (Eschweiler-Clarke Reaction):
  - To a solution of (2R)-2-(4-chlorophenyl)morpholine (1 equivalent) in formic acid (excess), add aqueous formaldehyde (excess).
  - Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).
  - Cool the reaction mixture and make it basic by the addition of a saturated sodium bicarbonate solution.
  - Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
  - Purify the final product, **(2R)-2-(4-Chlorophenyl)-4-methylmorpholine**, by column chromatography or distillation.

## Potential Applications in Drug Discovery and Research

The morpholine scaffold is a key component in a wide range of biologically active compounds, including those targeting the central nervous system (CNS).<sup>[5]</sup> The specific stereochemistry of chiral morpholine derivatives can be critical for their pharmacological activity.

- **CNS-Active Agents:** Many morpholine-containing compounds are being investigated for their effects on CNS targets, such as receptors involved in mood disorders and pain.<sup>[5]</sup> The well-balanced lipophilic-hydrophilic profile of the morpholine ring can improve a compound's ability to cross the blood-brain barrier.<sup>[5]</sup>
- **Enzyme Inhibitors:** Chiral morpholines have been incorporated into molecules designed as enzyme inhibitors, for example, in the context of anticancer drug discovery.<sup>[5]</sup>
- **Receptor Antagonists:** The 2-aryl-morpholine structure is found in compounds that act as antagonists for various receptors. The specific stereochemistry often dictates the binding affinity and selectivity for the target receptor.

The **(2R)-2-(4-Chlorophenyl)-4-methylmorpholine**, as a specific enantiomer, would be a valuable tool for structure-activity relationship (SAR) studies to probe the chiral recognition of biological targets. Its synthesis and biological evaluation would contribute to a deeper understanding of how stereochemistry influences the pharmacological profile of this important class of compounds.

## Conclusion

**(2R)-2-(4-Chlorophenyl)-4-methylmorpholine** is a chiral molecule with significant potential in medicinal chemistry and drug discovery. While a specific CAS number may not be readily available, its identity is clearly defined by its stereochemistry. The enantioselective synthesis of this compound is achievable through established synthetic methodologies, allowing for its preparation and subsequent investigation. The study of such specific enantiomers is crucial for the development of safer and more effective drugs, as it allows for the isolation of the desired therapeutic activity while minimizing potential off-target effects associated with other stereoisomers.

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## Sources

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- [2. 2-\(4-Chlorophenyl\)-3-methylmorpholine | C11H14ClNO | CID 215992 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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